2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide” is a heterocyclic compound . It contains a 1,2,4-triazole moiety, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . This moiety is present in a number of pharmaceuticals and biologically important compounds .
Scientific Research Applications
Synthesis and Pharmacological Potential
The synthesis of derivatives related to "2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide" involves complex chemical processes aimed at creating compounds with considerable synthetic and pharmacological potential. Studies have indicated that derivatives of 1,2,4-triazol possess significant pharmacological activities, prompting research into new synthetic methods to explore their biological properties further (Chalenko et al., 2019).
Structural Elucidation and Antimicrobial Activity
Structural elucidation using advanced spectroscopic techniques is critical in confirming the chemical structure of synthesized compounds. Research on similar compounds has shown promising antimicrobial activity, which could pave the way for new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Antitumor and Antiviral Properties
Compounds bearing the this compound scaffold have been evaluated for their potential antitumor and antiviral activities. For instance, derivatives have demonstrated considerable antitumor activity against various cancer cell lines, indicating the potential for cancer therapy applications (Yurttaş et al., 2015). Similarly, research has indicated potential antiviral properties against human adenovirus and ECHO-9 virus, offering avenues for the development of new antiviral drugs (Wujec et al., 2011).
Cholinesterase Inhibition
The exploration of cholinesterase inhibitors is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Novel 1,2,4-triazole derivatives related to the compound have shown moderate to good cholinesterase inhibitory activities, which may contribute to therapeutic strategies for managing neurodegenerative conditions (Riaz et al., 2020).
Safety and Hazards
While there are no explicit safety and hazard data available for the specific compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide”, it’s important to note that as an organic compound, it may pose potential risks to human health . Proper laboratory safety procedures should be followed when handling and storing the compound .
Future Directions
The 1,2,4-triazole moiety, present in the given compound, is of significant interest in drug discovery studies against various diseases . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have a wide range of pharmaceutical activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
1,2,4-triazoles are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target, potentially inhibiting its function or altering its activity.
Biochemical Pathways
1,2,4-triazoles are known to have a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
The solubility of a compound in water and organic solvents can impact its bioavailability .
Result of Action
1,2,4-triazole hybrids have been found to have weak to high cytotoxic activities against certain tumor cell lines .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-8-9-15(16(11-14)27-2)21-18(25)12-28-19-23-22-17(24(19)20)10-13-6-4-3-5-7-13/h3-9,11H,10,12,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQHWHMZFLACCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.